molecular formula C15H23NO B4613448 1-(4-phenoxybutyl)piperidine

1-(4-phenoxybutyl)piperidine

Cat. No.: B4613448
M. Wt: 233.35 g/mol
InChI Key: XLDXCWGOXWMBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenoxybutyl)piperidine is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.177964357 g/mol and the complexity rating of the compound is 183. The solubility of this chemical has been described as 29.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Potential

Research by Singh, Jamwal, and Kumar (2017) explored the neuroprotective potential of Quercetin in combination with piperine against neurotoxicity induced by a neurotoxin in rats. Piperine, a bioavailability enhancer, was found to significantly improve behavioral abnormalities and reduce oxidative stress and inflammatory response in the striatum, indicating a strong neuroprotective effect against neurotoxicity (Singh, Jamwal, & Kumar, 2017).

Modulation of GABA Receptors

Schöffmann et al. (2014) synthesized a library of piperine analogues to analyze their effects on γ-aminobutyric acid type A receptors (GABAAR) through voltage-clamp technique. The study established structure-activity relationships, identifying modifications that increase efficiency and potency, suggesting potential for developing novel GABAAR modulators (Schöffmann et al., 2014).

Antioxidants for Polymer Stabilization

Desai et al. (2004) synthesized hindered-phenol-containing amine moieties, including a piperidine derivative, to test their performance as antioxidants in polypropylene copolymer. These compounds showed promising results in improving the thermal stability of the polymer, highlighting their potential as stabilizing agents (Desai et al., 2004).

Pharmacological Activities

A study by Yamali et al. (2016) synthesized phenolic bis Mannich bases containing piperidine and evaluated their cytotoxic and enzyme inhibitory effects. Some compounds showed marked cytotoxic potencies and selective toxicity for tumors, suggesting their potential as anticancer drug candidates (Yamali et al., 2016).

Properties

IUPAC Name

1-(4-phenoxybutyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-3-9-15(10-4-1)17-14-8-7-13-16-11-5-2-6-12-16/h1,3-4,9-10H,2,5-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDXCWGOXWMBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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